(R)-1-(3-(Trifluoromethyl)phenyl)ethanol vs. (S)-Enantiomer: Stereochemical Fidelity Defines Neuroprotective Drug Viability
The (R)-enantiomer of 1-(3-(trifluoromethyl)phenyl)ethanol is the required chiral building block for the neuroprotective compound (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide. The (S)-enantiomer (CAS 96789-80-9) is not a valid substitute, as it would produce an inactive or antagonistic diastereomer in the final drug candidate [1]. This stereochemical requirement is absolute; the use of racemic material would necessitate chiral resolution, adding process steps and reducing overall yield [2].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (R)-enantiomer |
| Comparator Or Baseline | (S)-enantiomer (CAS 96789-80-9) or racemic mixture |
| Quantified Difference | Required vs. Inactive/Undesired |
| Conditions | Neuroprotective drug synthesis pathway (asymmetric synthesis) |
Why This Matters
Procurement of the incorrect enantiomer leads to unusable material; the (R)-configuration is a non-negotiable specification for this pharmaceutical application.
- [1] Zhuang W, et al. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express. 2021;11(1):118. View Source
- [2] Snape et al. WO2001068600A1. Azetidine carboxamide derivatives for the treatment of CNS disorders. 2001. View Source
